Cas no 88817-38-3 (Phenol, 2,6-bis(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-)
88817-38-3 structure
Product Name:Phenol, 2,6-bis(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-
CAS-nummer:88817-38-3
MF:C28H48N2O9
MW:556.688729286194
CID:621112
PubChem ID:13131327
Update Time:2025-04-19
Phenol, 2,6-bis(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Phenol, 2,6-bis(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-
- 2,6-bis(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)phenol
- DTXSID30520847
- 88817-38-3
- 2,6-Bis[(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)methyl]phenol
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- Inchi: 1S/C28H48N2O9/c31-28-26(24-29-4-8-32-12-16-36-20-21-37-17-13-33-9-5-29)2-1-3-27(28)25-30-6-10-34-14-18-38-22-23-39-19-15-35-11-7-30/h1-3,31H,4-25H2
- InChI-sleutel: GLTWQWOXDGFYKI-UHFFFAOYSA-N
- LACHT: OC1C(=CC=CC=1CN1CCOCCOCCOCCOCC1)CN1CCOCCOCCOCCOCC1
Berekende eigenschappen
- Exacte massa: 556.33598111g/mol
- Monoisotopische massa: 556.33598111g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 4
- Complexiteit: 499
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.4
- Topologisch pooloppervlak: 101Ų
Phenol, 2,6-bis(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)- Gerelateerde literatuur
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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